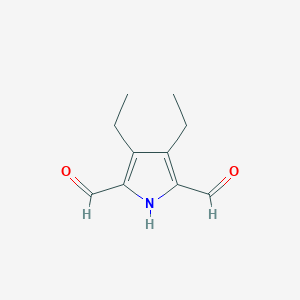

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-8(4-2)10(6-13)11-9(7)5-12/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEUCSJFRKWMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1CC)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

This technical guide provides a comprehensive overview of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, focusing on its physicochemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Core Compound Properties

Quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, characterization, and integration into drug discovery pipelines.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | Calculated |

| Molecular Weight | 177.20 g/mol | Calculated |

| CAS Number | 130274-66-7 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 3,4-diethylpyrrole. A common and effective method for the formylation of electron-rich heterocyclic compounds like pyrroles is the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][4]

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized experimental protocol for the synthesis of this compound based on the Vilsmeier-Haack reaction.

Materials:

-

3,4-diethylpyrrole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: Dissolve 3,4-diethylpyrrole in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature, typically between 0°C and room temperature. The reaction mixture is then stirred for several hours to allow for the electrophilic substitution to occur at the 2 and 5 positions of the pyrrole ring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured into a beaker of crushed ice and water to hydrolyze the intermediate iminium salt. The aqueous solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. The resulting mixture is extracted multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Synthesis of this compound.

Applications in Drug Development

While specific biological signaling pathways for this compound are not extensively documented, pyrrole-containing compounds are of significant interest in medicinal chemistry. Pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. For instance, some pyrrole derivatives act as inhibitors of bacterial enzymes, highlighting their potential as novel antibiotics. The dicarbaldehyde functional groups on the pyrrole ring of the title compound make it a valuable synthetic intermediate for the construction of more complex molecules, such as macrocycles and Schiff base ligands, which are used in the development of therapeutic and diagnostic agents.[5]

References

A Technical Guide to 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde: Properties and Synthesis

This technical guide provides an in-depth overview of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, a key synthetic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties and Solubility

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Ethyl Acetate | Soluble | Used as an extraction solvent during the workup phase of synthesis, indicating good solubility.[1] |

| Water | Sparingly Soluble / Insoluble | In synthesis protocols, the product is often washed with water or extracted from aqueous solutions, suggesting low solubility in water.[1] |

| Dichloroethane | Soluble | Utilized as a solvent in the Vilsmeier-Haack formylation reaction for the synthesis of related pyrrole dicarbaldehydes. |

| Diethyl Ether | Soluble | Employed as a solvent for the synthesis of related pyrrole derivatives, suggesting solubility.[2] |

| Ethanol | Soluble | Used in combination with sodium hydroxide for reactions involving related pyrrole esters, indicating solubility.[2] |

| Hexanes | Sparingly Soluble / Insoluble | Used as a recrystallization solvent for similar pyrrole compounds, implying that the compound is likely less soluble in nonpolar solvents at room temperature.[2] |

Experimental Protocols

General Protocol for Solubility Determination

A standardized experimental protocol to quantitatively determine the solubility of this compound in various solvents can be established as follows.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, ethyl acetate, etc.)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

-

Sample Extraction and Filtration: Carefully extract a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the extracted liquid using a syringe filter compatible with the solvent to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Synthesis of Pyrrole-2,5-dicarbaldehydes

The synthesis of pyrrole-2,5-dicarbaldehydes can be achieved through various methods. A common approach involves the formylation of a pyrrole precursor. The following diagram illustrates a generalized workflow for the synthesis of pyrrole-2,5-dicarbaldehydes.

Caption: Generalized workflow for the synthesis of pyrrole-2,5-dicarbaldehydes.

Biological Context

While specific signaling pathways involving this compound are not extensively documented, related pyrrole compounds have been investigated for their biological activities. For instance, some pyrrole derivatives have shown potential as antibacterial agents by acting as quorum sensing inhibitors.[3][4] The core pyrrole structure is a common motif in various biologically active molecules and natural products. The functionalization with diethyl and dicarbaldehyde groups provides a scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Diethyl pyrrole-2,5-dicarboxylate [mdpi.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data for 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde. This compound is a key heterocyclic building block, notably utilized in the synthesis of complex macrocycles such as porphyrins and Schiff base ligands. While detailed experimental data for this specific molecule is not widely consolidated, this document compiles available information and provides expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. This guide also outlines a probable synthetic pathway and the associated experimental protocols.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 130274-66-7 Molecular Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 179.22 g/mol

| Property | Value |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in common organic solvents such as chloroform, dichloromethane, and THF |

| Stability | Should be stored under an inert atmosphere, as pyrroles can be sensitive to air and light |

Synthesis Pathway

The synthesis of this compound is most likely achieved through the Vilsmeier-Haack formylation of 3,4-diethylpyrrole. This reaction is a well-established method for the formylation of electron-rich heterocycles like pyrroles.

Caption: Vilsmeier-Haack formylation of 3,4-diethylpyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized experimental protocol based on standard Vilsmeier-Haack reaction conditions for pyrroles.

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring. The mixture is then allowed to warm to room temperature to form the Vilsmeier reagent.

-

Formylation: Dissolve 3,4-diethylpyrrole in a suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then stirred at room temperature for a specified time, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, the mixture is carefully poured into an ice-water mixture and neutralized with an aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not available in the public domain within the scope of this search, the following tables summarize the expected spectroscopic data based on the known effects of the functional groups and analysis of similar structures.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum would show distinct signals for the N-H proton, the aldehyde protons, and the protons of the two equivalent ethyl groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Broad Singlet | 1H | N-H |

| ~9.0 - 9.5 | Singlet | 2H | -CHO |

| ~2.7 - 2.9 | Quartet | 4H | -CH₂-CH₃ |

| ~1.2 - 1.4 | Triplet | 6H | -CH₂-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~180 - 185 | -CHO |

| ~135 - 140 | C3/C4 |

| ~125 - 130 | C2/C5 |

| ~18 - 22 | -CH₂-CH₃ |

| ~13 - 16 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3400 | N-H stretch |

| ~2970, 2870 | C-H stretch (aliphatic) |

| ~1650 - 1680 | C=O stretch (aldehyde) |

| ~1550 - 1600 | C=C stretch (pyrrole ring) |

Mass Spectrometry

| m/z | Assignment |

| 179.22 | [M]⁺ (Molecular Ion) |

| 150 | [M-CHO]⁺ |

| 122 | [M-2CHO+H]⁺ |

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound after its synthesis.

Caption: Workflow for the analysis of the synthesized compound.

Conclusion

This compound is a valuable, though not extensively characterized in public literature, intermediate in organic synthesis. The synthetic route via Vilsmeier-Haack formylation is a reliable method for its preparation. The expected spectroscopic data presented in this guide provide a strong basis for its identification and characterization by researchers in the field. It is anticipated that the actual experimental data, when published, will be in close agreement with the predictions outlined herein. Professionals in drug development can utilize this information for the design and synthesis of novel pyrrole-based compounds with potential therapeutic applications.

Analysis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and spectroscopic characteristics of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, a key heterocyclic compound. Due to the limited availability of specific experimental ¹H NMR data for this exact molecule in publicly accessible databases, this document outlines the expected spectroscopic features based on the analysis of structurally similar compounds. It also provides a standardized protocol for acquiring such data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrrole ring, the ethyl substituents, and the aldehyde groups. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are derived from established principles of NMR spectroscopy and data from analogous structures found in chemical literature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH (Pyrrole) | 9.0 - 11.0 | Broad Singlet | 1H | - |

| CHO (Aldehyde) | 9.5 - 10.0 | Singlet | 2H | - |

| CH₂ (Ethyl) | 2.5 - 3.0 | Quartet | 4H | ~7.5 |

| CH₃ (Ethyl) | 1.1 - 1.4 | Triplet | 6H | ~7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Structural Elucidation and Proton Assignments

The chemical structure of this compound dictates the expected NMR signals. The symmetry of the molecule simplifies the spectrum, with the two ethyl groups and two aldehyde groups being chemically equivalent.

Figure 1. Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the NH proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

-

Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

Tune and shim the probe to the specific solvent used to optimize the magnetic field homogeneity.

-

Set the sample temperature, typically 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the peak multiplicities and measure the coupling constants.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum follows a logical progression from data acquisition to structural confirmation.

Figure 2. Workflow for ¹H NMR spectral analysis.

This technical guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound and a robust protocol for its experimental determination. The application of this methodology will enable researchers to confidently acquire and interpret the necessary data for their research and development endeavors.

The Versatile Heterocyclic Core: A Technical Guide to 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, characterized by a central pyrrole ring flanked by two reactive aldehyde groups and substituted with ethyl groups at the 3 and 4 positions, make it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes the key physicochemical and spectroscopic properties of the closely related and parent pyrrole compounds. This data provides a foundational understanding of the expected characteristics of the target molecule.

| Property | Value | Reference Compound |

| Molecular Formula | C10H13NO2 | This compound |

| Molecular Weight | 179.22 g/mol | This compound |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

| ¹H NMR | Not Reported | - |

| ¹³C NMR | Not Reported | - |

| IR Spectroscopy | Not Reported | - |

| Mass Spectrometry | Not Reported | - |

Note: The lack of publicly available, specific data for the title compound highlights an opportunity for further research and characterization.

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of 3,4-diethylpyrrole. This reaction introduces two formyl groups at the electron-rich 2 and 5 positions of the pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-diethylpyrrole (General Procedure)

The following is a general experimental protocol for the Vilsmeier-Haack reaction, which can be adapted for the synthesis of this compound from 3,4-diethylpyrrole.[1][2]

Materials:

-

3,4-diethylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, as solvent)

-

Sodium acetate

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) to an excess of N,N-dimethylformamide (DMF). Stir the mixture at this temperature for a predetermined time to allow for the formation of the Vilsmeier reagent (chloroiminium salt).

-

Formylation: Dissolve 3,4-diethylpyrrole in a suitable solvent such as dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the addition of an aqueous solution of sodium acetate. The mixture is then extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield this compound.

Yield: While the specific yield for the diformylation of 3,4-diethylpyrrole is not reported, Vilsmeier-Haack reactions on similar substrates can proceed with moderate to good yields.

References

Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers

Abstract

Substituted pyrrole-2,5-dicarbaldehydes are versatile heterocyclic compounds that serve as pivotal building blocks in the synthesis of a wide array of functional molecules. Their unique structural features, characterized by a central pyrrole ring flanked by two reactive aldehyde groups, make them highly valuable precursors in medicinal chemistry, materials science, and sensor technology. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this important class of compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of substituted pyrrole-2,5-dicarbaldehydes in their respective fields. This document details key synthetic methodologies, presents quantitative data on their biological activities, and outlines experimental protocols for their synthesis and application.

Introduction

The pyrrole nucleus is a fundamental structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of two formyl groups at the 2 and 5 positions of the pyrrole ring significantly enhances its chemical reactivity and opens up a plethora of synthetic possibilities. Substituted pyrrole-2,5-dicarbaldehydes are, therefore, key intermediates in the construction of complex molecular architectures with tailored properties.

The aldehyde functionalities readily undergo condensation reactions, particularly with amines to form Schiff bases, which can be further modified or used as ligands for metal complexes.[3] This reactivity is the cornerstone of many of their applications, from the development of novel therapeutics to the fabrication of advanced materials. This guide will explore the synthetic pathways to access these compounds and delve into their most promising applications.

Synthesis of Substituted Pyrrole-2,5-dicarbaldehydes

The synthesis of pyrrole-2,5-dicarbaldehydes can be challenging due to the propensity of the pyrrole ring to undergo polymerization or side reactions under harsh conditions. However, several effective methods have been developed to access these compounds with various substitution patterns.

General Synthetic Strategies

Two classical and widely used methods for the synthesis of the pyrrole core are the Paal-Knorr and Knorr pyrrole syntheses.

-

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][4][5][6] It is a highly efficient method for preparing a wide variety of substituted pyrroles.

-

Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino ketone with a compound containing an activated methylene group (e.g., a β-ketoester).[7]

While these methods are excellent for forming the pyrrole ring, the direct introduction of two formyl groups at the 2 and 5 positions often requires subsequent functionalization steps.

A more direct and widely used method for the formylation of electron-rich aromatic rings, including pyrroles, is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[7][8][9][10] However, achieving diformylation at the 2 and 5 positions can be challenging due to the deactivating effect of the first introduced formyl group.

A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehyde and its 3-mono- and 3,4-disubstituted derivatives involves the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis. This method provides good overall yields ranging from 32% to 90%.[11][12]

Below is a logical workflow for the general synthesis of substituted pyrrole-2,5-dicarbaldehydes.

Detailed Experimental Protocols

This protocol provides a general procedure for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and a primary amine.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Primary amine (e.g., aniline)

-

Iron(III) chloride (catalyst)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) in water.

-

Add a catalytic amount of iron(III) chloride to the solution.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture vigorously at room temperature for the appropriate time (monitored by TLC).

-

After completion of the reaction, extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.

This protocol outlines a general procedure for the formylation of an electron-rich pyrrole.

Materials:

-

Substituted pyrrole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Brine

Procedure:

-

To a solution of the substituted pyrrole (1.0 eq) in DMF, add POCl₃ (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 6.5 hours.

-

Cool the mixture to 0 °C and add a solution of sodium acetate (5.6 eq) in water.

-

Stir for an additional 10 minutes at 0 °C.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the formylated pyrrole.[8]

Applications in Medicinal Chemistry

Substituted pyrrole-2,5-dicarbaldehydes and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of pyrrole derivatives. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Some alkynylated pyrrole derivatives have shown significant cytotoxicity against a panel of human cancer cell lines.[13] For instance, certain derivatives have been found to arrest the cell cycle in the G0/G1 phase and induce apoptosis.[13]

Table 1: Anticancer Activity of Selected Alkynylated Pyrrole Derivatives [13]

| Compound | U251 (IC₅₀, µM) | A549 (IC₅₀, µM) | 769-P (IC₅₀, µM) | HepG2 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) |

| 12l | 2.29 ± 0.18 | 3.49 ± 0.30 | >50 | >50 | >50 |

The mechanism of action for some of these compounds involves the modulation of key signaling pathways. For example, certain 4-propargyl-substituted 1H-pyrroles have been shown to induce apoptosis and autophagy by inhibiting the extracellular signal-regulated kinase (ERK) signaling pathway.[8] Another study on pyrrole-tethered bisbenzoxazole derivatives revealed that they induce apoptosis through the activation of the caspase-9-mediated pathway.[11]

Antimicrobial Activity

Schiff bases derived from pyrrole-2,5-dicarbaldehydes and their metal complexes have demonstrated significant antibacterial and antifungal activities.[3] The imine linkage in Schiff bases is often crucial for their biological activity.

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives [3][14]

| Compound | Organism | MIC (µg/mL) |

| Pyrrole benzamide derivative | Staphylococcus aureus | 3.12 - 12.5 |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 |

| Phallusialide A | MRSA | 32 |

| Phallusialide B | Escherichia coli | 64 |

| Ethyl 5-chloro-2-methy-1-propyl-4-[({[4-(pyrrolidin-1-ylsulfonyl)benzoyl]oxy}imino)methyl]-1H-pyrrole-3-carboxylate | Proteus mirabilis | 7.81 |

This protocol describes the synthesis of a Schiff base from pyrrole-2-carboxaldehyde and an aniline derivative, followed by an evaluation of its antimicrobial activity.

Part A: Synthesis of Schiff Base

-

Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add a substituted aniline (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated Schiff base by vacuum filtration, wash with cold ethanol, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Part B: Antimicrobial Assay (Disc Diffusion Method) [15]

-

Prepare Mueller-Hinton agar plates for bacteria or Potato Dextrose Agar plates for fungi.

-

Inoculate the agar plates with a standardized suspension of the test microorganism.

-

Impregnate sterile paper discs with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the surface of the inoculated agar plates.

-

Include a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

Applications in Materials Science

The conjugated π-system of the pyrrole ring, combined with the reactive aldehyde groups, makes substituted pyrrole-2,5-dicarbaldehydes valuable monomers for the synthesis of conducting polymers and other functional materials.

Organic Electronics

Polypyrrole is a well-known conducting polymer with applications in various electronic devices.[16][17] The incorporation of functional groups through the use of substituted pyrrole monomers can be used to tune the electronic and physical properties of the resulting polymers. Pyrrole-2,5-dicarbaldehyde can be used in the synthesis of polypyrrole derivatives, which can overcome the insolubility issues of the parent polypyrrole.[12][18] These materials have potential applications in organic field-effect transistors (OFETs), sensors, and solar cells.[17][18][19][20]

This protocol provides a general outline for the fabrication of a bottom-gate, bottom-contact OFET using a spin-coating method.

Materials:

-

Substituted pyrrole-2,5-dicarbaldehyde derived polymer

-

Heavily doped silicon wafer with a SiO₂ dielectric layer (substrate)

-

Solvent for the polymer (e.g., chloroform, chlorobenzene)

-

Photoresist and developer

-

Metal for source/drain electrodes (e.g., gold)

-

Metal for gate electrode (e.g., aluminum)

Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Gate Electrode Deposition: Deposit a layer of aluminum on the backside of the silicon wafer by thermal evaporation to serve as the gate electrode.

-

Source/Drain Electrode Patterning:

-

Spin-coat a layer of photoresist onto the SiO₂ surface.

-

Use photolithography to pattern the source and drain electrode geometry.

-

Deposit a thin layer of gold by thermal evaporation.

-

Lift off the photoresist to leave the patterned source and drain electrodes.

-

-

Semiconductor Deposition:

-

Prepare a solution of the substituted polypyrrole derivative in a suitable organic solvent.

-

Spin-coat the polymer solution onto the substrate, covering the source and drain electrodes and the channel region.

-

Anneal the film at an appropriate temperature to remove residual solvent and improve film morphology.

-

-

Device Characterization: Characterize the electrical properties of the fabricated OFET using a semiconductor parameter analyzer to measure output and transfer characteristics.

Fluorescent Sensors

The dicarbaldehyde functionality is ideal for the development of chemosensors. Condensation with various amines can lead to Schiff base derivatives that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or anions.[15] The design of the Schiff base ligand determines the selectivity and sensitivity of the sensor. For example, diketopyrrolopyrrole (DPP) based dyes have been used to create fluorescent pH sensors.[21]

Conclusion

Substituted pyrrole-2,5-dicarbaldehydes are a class of compounds with immense potential in both medicinal chemistry and materials science. Their versatile reactivity allows for the synthesis of a wide range of derivatives with tailored properties. In the realm of drug discovery, these compounds have shown promise as anticancer and antimicrobial agents, with some derivatives exhibiting potent activity and well-defined mechanisms of action. In materials science, they serve as valuable building blocks for the creation of novel organic electronic materials and fluorescent sensors.

This technical guide has provided a comprehensive overview of the synthesis and applications of substituted pyrrole-2,5-dicarbaldehydes, including detailed experimental protocols and quantitative data. It is hoped that this information will serve as a valuable resource for researchers and stimulate further investigation into this exciting and promising area of chemical science. The continued exploration of this class of compounds is expected to lead to the development of new and innovative solutions to challenges in medicine and technology.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemclassjournal.com [chemclassjournal.com]

- 15. rjlbpcs.com [rjlbpcs.com]

- 16. Organic Transistors (OFET) Device Fabrication and Evaluation | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. scilit.com [scilit.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Reactivity of Aldehyde Groups in Pyrrole Dicarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of aldehyde groups present in pyrrole dicarbaldehyde isomers. Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding the reactivity of functionalized pyrroles, such as pyrrole dicarbaldehydes, is crucial for the design and synthesis of novel therapeutic agents and advanced materials. This document details the differential reactivity of the formyl groups, key reaction types, comprehensive experimental protocols, and quantitative data to support synthetic planning and execution.

Core Concepts: Electronic Structure and Reactivity

The reactivity of the aldehyde groups in pyrrole dicarbaldehyde is intrinsically linked to the electronic properties of the pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle, which modulates the electrophilicity of the carbonyl carbons of the attached aldehyde groups. However, the aldehyde groups themselves are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. This interplay of electronic effects governs the specific reactivity and potential for selective functionalization of the dicarbaldehyde molecule.

For dicarbaldehydes like pyrrole-2,5-dicarbaldehyde and pyrrole-3,4-dicarbaldehyde, the two symmetrically placed aldehyde groups possess theoretically identical reactivity. However, selective mono-functionalization can often be achieved under carefully controlled stoichiometric and reaction conditions. In asymmetrically substituted isomers, such as pyrrole-2,4-dicarbaldehyde, the electronic environment of each aldehyde group differs, leading to inherent differential reactivity.

Differential Reactivity and Selective Functionalization

Achieving selective reaction at one of two identical functional groups is a significant challenge in synthetic chemistry. In pyrrole dicarbaldehydes, this can be accomplished by controlling stoichiometry or by exploiting subtle differences in the reactivity of intermediates.

A notable example of inherent differential reactivity is observed in the reaction of 1-methylpyrrole-2,4-dicarboxaldehyde with aniline. Studies using ¹³C NMR spectroscopy have shown that the reaction occurs preferentially at the 4-CHO group. When one equivalent of aniline is used, two mono-imine products are formed in a roughly 2:1 ratio, with the major product being the imine at the C-4 position. This selectivity is attributed to the different electronic environments of the C-2 and C-4 positions on the pyrrole ring.

Furthermore, studies on the analogous pyrrole-2,5-dicarboxylates have demonstrated that selective mono-reduction to the corresponding alcohol can be achieved using diisobutylaluminum hydride (DIBAL-H). This selectivity is attributed to the crucial role of the unprotected N-H proton of the pyrrole ring, suggesting that coordination with the reagent may differentiate the two ester groups. A similar principle can be applied to control the reactivity of dicarbaldehydes.

Key Synthetic Transformations

The aldehyde groups of pyrrole dicarbaldehyde readily undergo a variety of classical carbonyl reactions, making them versatile synthons for constructing more complex molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration. This reaction is highly effective for forming new carbon-carbon double bonds. For pyrrole aldehydes, it provides a route to vinyl-pyrrole derivatives, which are valuable in materials science and as pharmaceutical intermediates.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl group with a phosphorus ylide (Wittig reagent). A key advantage is the unambiguous placement of the double bond. This reaction can be applied to pyrrole dicarbaldehydes to introduce a wide range of alkenyl substituents.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot process is highly efficient for synthesizing secondary and tertiary amines from pyrrole dicarbaldehydes.

Quantitative Data Summary

The following tables summarize key quantitative data from representative reactions involving pyrrole aldehydes.

Table 1: Reaction Yields for Knoevenagel Condensation of 1H-Pyrrole-2-carbaldehyde [1][2]

| Active Methylene Compound (Substituent on Phenyl Acetonitrile) | Catalyst / Solvent System | Yield (%) |

| H (Phenyl Acetonitrile) | Piperidine / [BMIM][Br] | 98 |

| 4-Methoxy | Piperidine / [BMIM][Br] | 95 |

| 4-Chloro | Piperidine / [BMIM][Br] | 96 |

| 4-Bromo | Piperidine / [BMIM][Br] | 92 |

| 4-Nitro | Piperidine / [BMIM][Br] | 85 |

| 4-Trifluoromethyl | Piperidine / [BMIM][Br] | 94 |

| 3,4-Dichloro | Piperidine / [BMIM][Br] | 97 |

Reaction Conditions: 1H-Pyrrole-2-carbaldehyde (1 mmol), phenyl acetonitrile derivative (1 mmol), piperidine (0.1 mmol), ionic liquid (2 mL), room temperature, 2h.

Table 2: Spectroscopic Data for Pyrrole-2,5-dicarbaldehyde and a Representative Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Pyrrole-2,5-dicarbaldehyde (in DMSO-d₆) | 12.6 (br s, 1H, NH), 9.6 (s, 2H, CHO), 7.2 (s, 2H, Pyrrole-H) | 181.0 (CHO), 138.0 (C2/C5), 122.0 (C3/C4) | [ChemicalBook Data] |

| N,N'-bis(pyrrol-2-ylmethylene)-1,2-diaminobenzene (in CDCl₃) | 8.3 (s, 2H, CH=N), 7.2-7.4 (m, 4H, Ar-H), 6.9 (m, 2H, Pyrrole-H), 6.7 (m, 2H, Pyrrole-H), 6.3 (m, 2H, Pyrrole-H) | 150.6 (CH=N), 145.7 (Ar C-N), 130.9 (Pyrrole C2), 127.8 (Ar-CH), 123.7 (Pyrrole-CH), 120.0 (Ar-CH), 116.5 (Pyrrole-CH), 110.1 (Pyrrole-CH) | [ResearchGate Data] |

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of pyrrole dicarbaldehydes.

Protocol: Knoevenagel Condensation in Ionic Liquid[1][2]

This protocol describes the condensation of 1H-pyrrole-2-carbaldehyde with a substituted phenyl acetonitrile.

-

Preparation: To a 10 mL round-bottom flask, add 1H-pyrrole-2-carbaldehyde (e.g., 95 mg, 1.0 mmol) and the desired substituted phenyl acetonitrile (1.0 mmol).

-

Solvent and Catalyst Addition: Add the ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) (2 mL) to the flask, followed by the addition of piperidine (10 µL, 0.1 mmol) as a catalyst.

-

Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, add water (10 mL) to the reaction mixture. The product will precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold diethyl ether. Dry the product under vacuum to yield the pure 3-substituted-(1H-pyrrol-2-yl)acrylonitrile. Further purification can be achieved by recrystallization if necessary.

Protocol: One-Pot Aqueous Wittig Reaction (Adapted)[3]

This general protocol can be adapted for the olefination of pyrrole dicarbaldehydes using a stabilized or non-stabilized ylide. For mono-olefination, 1.0 equivalent of the phosphonium salt should be used.

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.2 mmol).

-

Reaction Setup: Add pyrrole-2,5-dicarbaldehyde (1.0 mmol) to the flask. Add dichloromethane (10 mL) as the solvent and begin stirring to dissolve the solids.

-

Ylide Generation and Reaction: Prepare a 50% aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the stirred reaction mixture over 5-10 minutes. A color change (typically to yellow or orange) indicates the formation of the ylide. Continue stirring vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel. Add 10 mL of water and 10 mL of dichloromethane. Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 10 mL portions of dichloromethane.

-

Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product will be a mixture of the alkene product and triphenylphosphine oxide. Purify the desired alkene product by column chromatography on silica gel.

Protocol: General Reductive Amination (Adapted)[4]

This protocol outlines a general procedure for the reductive amination of an aldehyde, which can be applied to pyrrole dicarbaldehydes.

-

Imine Formation: In a round-bottom flask, dissolve the pyrrole dicarbaldehyde (1.0 mmol) in methanol (10 mL). Add the desired primary or secondary amine (1.0 mmol for mono-amination). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the desired amine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Base Ligands Using 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff base ligands derived from pyrrole-containing scaffolds have garnered significant interest in coordination chemistry and drug development. Their versatile coordination capabilities with various metal ions have led to the development of complexes with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The use of a dialdehyde, such as 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, as a precursor opens the door to the synthesis of more complex structures, including macrocyclic and polymeric ligands. These intricate structures can encapsulate metal ions, forming stable complexes with potential applications in catalysis, bio-imaging, and therapeutics.

The formation of Schiff bases occurs through the condensation reaction between a primary amine and an aldehyde. In the case of this compound, the presence of two aldehyde groups allows for reactions with diamines to yield macrocyclic structures, often through a [2+2] or [3+3] condensation, or polymeric chains. The size of the resulting macrocycle can often be controlled by employing a metal ion template during the synthesis. This document provides detailed protocols for the synthesis of Schiff base ligands from this compound and their subsequent metal complexation, along with characterization data and potential applications in drug development.

Synthesis of Schiff Base Ligands

The synthesis of Schiff base ligands from this compound typically involves the condensation reaction with a primary amine in a suitable solvent. The reaction can be catalyzed by a weak acid. When a diamine is used, macrocyclization is a common outcome.

General Experimental Protocol for Macrocyclic Schiff Base Synthesis ([2+2] Condensation)

This protocol describes the synthesis of a [2+2] macrocyclic Schiff base ligand from this compound and a generic aliphatic diamine (e.g., 1,2-diaminoethane or 1,3-diaminopropane).

Materials:

-

This compound

-

Aliphatic diamine (e.g., 1,2-diaminoethane, 1,3-diaminopropane)

-

Anhydrous methanol or ethanol

-

Glacial acetic acid (catalytic amount)

-

Nitrogen or Argon gas supply

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) in anhydrous methanol (50 mL).

-

To this solution, add a solution of the aliphatic diamine (1 mmol) in anhydrous methanol (50 mL) dropwise over a period of 30 minutes under an inert atmosphere (N₂ or Ar).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

-

The crude product can be recrystallized from a suitable solvent system (e.g., chloroform/methanol) to obtain the pure macrocyclic Schiff base ligand.

Table 1: Representative Quantitative Data for Schiff Base Synthesis

| Starting Diamine | Product | Yield (%) | Melting Point (°C) |

| 1,2-diaminoethane | [2+2] Macrocycle | 75-85 | >300 (decomposes) |

| 1,3-diaminopropane | [2+2] Macrocycle | 70-80 | >300 (decomposes) |

| 1,4-diaminobutane | [2+2] Macrocycle | 65-75 | >300 (decomposes) |

Note: The yields and melting points are typical ranges and may vary depending on the specific reaction conditions and the purity of the reactants.

Characterization of Schiff Base Ligands

The synthesized Schiff base ligands should be characterized using various spectroscopic techniques to confirm their structure and purity.

Table 2: Spectroscopic Data for a Representative [2+2] Macrocyclic Schiff Base Ligand

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | ~3300-3400 (N-H stretch of pyrrole), ~1620-1640 (C=N imine stretch), ~1580 (C=C aromatic stretch) |

| ¹H NMR (δ, ppm) | ~8.0-8.5 (s, 2H, -CH=N-), ~6.0-6.5 (s, 2H, pyrrole C-H), ~3.5-4.0 (t, 8H, -N-CH₂-), ~1.0-1.5 (t, 12H, -CH₂CH₃), ~2.5-3.0 (q, 8H, -CH₂CH₃) |

| ¹³C NMR (δ, ppm) | ~160-165 (-CH=N-), ~140-150 (pyrrole C=C), ~120-130 (pyrrole C-N), ~40-50 (-N-CH₂-), ~15-20 (-CH₂CH₃), ~20-25 (-CH₂CH₃) |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated mass of the [2+2] macrocycle |

Synthesis of Metal Complexes

The synthesized Schiff base ligands can be used to form stable complexes with various transition metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

General Experimental Protocol for Metal Complexation

This protocol describes the synthesis of a metal complex using a pre-synthesized macrocyclic Schiff base ligand.

Materials:

-

Macrocyclic Schiff base ligand

-

Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

-

Methanol or ethanol

Procedure:

-

Dissolve the macrocyclic Schiff base ligand (1 mmol) in hot methanol (50 mL).

-

In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (25 mL).

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux the reaction mixture for 2-3 hours.

-

A colored precipitate will form, indicating the formation of the complex.

-

Cool the mixture to room temperature, and collect the precipitate by filtration.

-

Wash the complex with cold methanol and dry it under vacuum.

Table 3: Properties of Representative Metal Complexes

| Metal Ion | Complex Color | Yield (%) |

| Cu(II) | Green | 85-95 |

| Ni(II) | Red/Brown | 80-90 |

| Zn(II) | Yellow/White | 90-98 |

Applications in Drug Development

Schiff base ligands and their metal complexes derived from this compound are promising candidates for various applications in drug development. The macrocyclic nature of these ligands can lead to high stability and selectivity for specific metal ions, which is a desirable feature for therapeutic and diagnostic agents.

Potential applications include:

-

Antimicrobial Agents: The metal complexes can be screened for their activity against various strains of bacteria and fungi. The chelation of the metal ion often enhances the antimicrobial properties of the ligand.

-

Anticancer Agents: These complexes can be evaluated for their cytotoxicity against various cancer cell lines. The mechanism of action may involve DNA binding and cleavage, or inhibition of key enzymes.

-

Catalytic Activity: The metal complexes can act as catalysts in various organic reactions, mimicking the active sites of metalloenzymes.

-

Bio-imaging: Fluorescent metal complexes can be developed for use as probes in cellular imaging.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and application of Schiff base ligands.

Logical Relationship of Components

Caption: Relationship between precursors, products, and applications.

Application Notes and Protocols for Porphyrin Synthesis Using 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of β-substituted porphyrins utilizing 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde as a key building block. The protocols detailed below are based on established MacDonald-type [2+2] condensation reactions, a powerful method for the construction of the porphyrin macrocycle. While direct literature precedent for the use of this specific dialdehyde in porphyrin synthesis is limited, the provided methodologies are adapted from well-documented procedures for structurally similar reactants.

Introduction

Porphyrins and their derivatives are of significant interest in medicinal chemistry and drug development, particularly in areas such as photodynamic therapy (PDT), bioimaging, and as catalysts. The substitution pattern on the porphyrin ring profoundly influences its photophysical and biological properties. The use of this compound allows for the synthesis of porphyrins with ethyl groups at the β-positions, which can enhance solubility and modulate the electronic properties of the macrocycle.

The primary synthetic strategy for incorporating this compound into a porphyrin is the MacDonald-type [2+2] condensation. This reaction involves the acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a dipyrromethane. In the context of this application note, this compound serves as a surrogate for a diformyldipyrromethane, reacting with a suitable dipyrromethane to form the porphyrin core.

Key Synthetic Pathway: MacDonald-type [2+2] Condensation

The logical workflow for the synthesis of a β,β'-diethyl-substituted porphyrin using this compound is depicted below. This pathway involves the condensation of the dialdehyde with a dipyrromethane, followed by oxidation to the aromatic porphyrin.

Caption: Logical workflow for the synthesis of β,β'-diethyl-meso-diarylporphyrins.

Experimental Protocols

The following is a detailed, proposed protocol for the synthesis of a 2,3-diethyl-10,20-diarylporphyrin via a MacDonald-type [2+2] condensation.

Materials:

-

This compound

-

5-Aryl-dipyrromethane (e.g., 5-phenyldipyrromethane)

-

Trifluoroacetic acid (TFA) or other suitable acid catalyst

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil for oxidation

-

Anhydrous dichloromethane (DCM) or chloroform

-

Methanol

-

Silica gel for column chromatography

Protocol: Synthesis of 2,3-Diethyl-10,20-diphenylporphyrin

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and 5-phenyldipyrromethane (1 equivalent) in anhydrous dichloromethane to a final concentration of approximately 10 mM.

-

Acid Catalysis: To the stirred solution, add trifluoroacetic acid (TFA) (approximately 2 equivalents) dropwise at room temperature. The reaction mixture should be protected from light by wrapping the flask in aluminum foil.

-

Condensation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the reactants and the appearance of the porphyrinogen intermediate (which is typically colorless and does not show a strong Soret band).

-

Oxidation: After the condensation is deemed complete, add a solution of DDQ (2-3 equivalents) in dichloromethane to the reaction mixture. Stir the solution at room temperature for an additional 1-2 hours. The color of the solution should change to a deep purple or reddish-brown, indicating the formation of the porphyrin.

-

Quenching and Workup: Quench the reaction by adding a few drops of triethylamine. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of hexane/dichloromethane) to separate the desired porphyrin from byproducts. The main porphyrin fraction is typically the most intensely colored band.

-

Characterization: Collect the porphyrin fraction, remove the solvent, and dry the product under vacuum. Characterize the final product by UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target porphyrin.

Caption: Experimental workflow for porphyrin synthesis and characterization.

Quantitative Data Summary

The following table summarizes expected quantitative data for a generic β,β'-diethyl-meso-diarylporphyrin, based on literature values for structurally similar compounds like octaethylporphyrin and meso-tetraphenylporphyrin. Actual values will vary depending on the specific aryl substituents and reaction conditions.

| Parameter | Expected Value/Range | Reference Compound(s) |

| Yield | 10 - 30% | MacDonald-type syntheses |

| UV-Vis (in CH₂Cl₂) | ||

| Soret Band (λ_max) | 400 - 420 nm | Octaethylporphyrin, Tetraphenylporphyrin |

| Q-Bands (λ_max) | 500 - 650 nm (typically 4 bands) | Octaethylporphyrin, Tetraphenylporphyrin |

| ¹H NMR (in CDCl₃) | ||

| β-H protons | ~8.8 - 9.5 ppm | Tetraphenylporphyrin |

| meso-H protons | ~10.0 - 10.5 ppm | Octaethylporphyrin |

| NH protons | ~ -2.0 to -3.0 ppm (broad singlet) | General Porphyrins |

| Ethyl-CH₂ protons | ~4.0 ppm (quartet) | Octaethylporphyrin |

| Ethyl-CH₃ protons | ~1.8 ppm (triplet) | Octaethylporphyrin |

| Mass Spectrometry | ||

| [M+H]⁺ | Calculated m/z for the target porphyrin | Expected based on molecular formula |

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the synthetic pathway to the target porphyrin can be conceptualized as a signal transduction cascade, where each chemical transformation "transduces" the starting materials into the final active molecule. This analogy is useful for drug development professionals in understanding the critical steps and potential points of failure in the synthesis of a potential therapeutic agent.

Application Notes and Protocols: Acid-Catalyzed Condensation of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with Dipyrromethanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane, famously known as the MacDonald [2+2] condensation, is a cornerstone in the synthesis of symmetrically substituted porphyrins. This methodology is particularly valuable for creating porphyrins with specific substitution patterns, which are crucial in various fields including photodynamic therapy, catalysis, and materials science. This document provides detailed application notes and protocols for the synthesis of porphyrins via the condensation of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with a meso-unsubstituted dipyrromethane. The resulting octa-alkylated porphyrins, such as analogs of etioporphyrin, are important scaffolds in medicinal chemistry and drug development due to their defined structure and potential for further functionalization.

Reaction Principle

The synthesis proceeds via a [2+2] acid-catalyzed condensation mechanism. The two pyrrole rings of the dipyrromethane act as nucleophiles, attacking the protonated formyl groups of the this compound. This is followed by cyclization and subsequent oxidation to yield the stable, aromatic porphyrin macrocycle. The choice of acid catalyst and oxidizing agent is critical to minimize side reactions and maximize the yield of the desired porphyrin.

Experimental Protocols

This section outlines the necessary protocols for the synthesis of the precursors and the final porphyrin product.

Protocol 1: Synthesis of this compound

The synthesis of the dialdehyde precursor can be achieved through various methods, a common one being the Vilsmeier-Haack formylation of 3,4-diethylpyrrole.

Materials:

-

3,4-diethylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF solution with vigorous stirring under a nitrogen atmosphere.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3,4-diethylpyrrole in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Synthesis of meso-unsubstituted Dipyrromethane

Meso-unsubstituted dipyrromethanes can be prepared by the acid-catalyzed condensation of pyrrole with formaldehyde.

Materials:

-

Pyrrole

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve freshly distilled pyrrole in methanol.

-

Add the aqueous formaldehyde solution to the pyrrole solution.

-

Add a catalytic amount of concentrated HCl and stir the mixture at room temperature. The reaction is typically rapid.

-

After stirring for 15-30 minutes, dilute the reaction mixture with DCM and neutralize with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude dipyrromethane, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or chromatography.

Protocol 3: Acid-Catalyzed Condensation and Porphyrin Synthesis

This protocol describes the MacDonald [2+2] condensation to form the porphyrin.

Materials:

-

This compound

-

meso-unsubstituted Dipyrromethane

-

Dichloromethane (DCM) or Acetonitrile, anhydrous

-

Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or air

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

In a large, foil-wrapped round-bottom flask to protect from light, dissolve this compound and meso-unsubstituted dipyrromethane in a 1:1 molar ratio in anhydrous DCM or acetonitrile under a nitrogen atmosphere. The reaction is typically run at high dilution (mM concentrations) to favor cyclization over polymerization.[1]

-

Add a catalytic amount of TFA or p-TsOH to the solution.

-

Stir the reaction mixture at room temperature in the dark for a duration determined by TLC monitoring (typically 30 minutes to a few hours).[1]

-

Once the formation of the porphyrinogen is observed (often colorless), add a solution of DDQ (2-3 equivalents) in the same solvent to oxidize the porphyrinogen to the porphyrin. Alternatively, bubble air through the solution for several hours.

-

After the oxidation is complete (indicated by the appearance of a deep color and confirmed by UV-Vis spectroscopy showing a strong Soret band), quench the reaction by adding a few drops of triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude porphyrin by column chromatography on silica gel. A typical eluent system is a gradient of hexane and DCM.

-

Collect the colored fractions and remove the solvent to yield the pure porphyrin.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Porphyrin Synthesis

| Entry | Dipyrromethane | Acid Catalyst | Oxidant | Solvent | Reaction Time | Yield (%) |

| 1 | meso-unsubstituted | TFA | DDQ | CH₂Cl₂ | 1 h | 30-50 |

| 2 | meso-unsubstituted | p-TsOH | Air | CH₃CN | 4 h | 25-45 |

| 3 | meso-phenyldipyrromethane | TFA | DDQ | CH₂Cl₂ | 1.5 h | 35-55 |

Yields are representative and can vary based on the specific dipyrromethane used and reaction scale.

Table 2: Spectroscopic Data for a Representative Octa-alkyl Porphyrin (Etioporphyrin I)

| Data Type | Characteristic Features |

| ¹H NMR (CDCl₃) | δ (ppm): ~10.0 (s, 4H, meso-H), ~4.1 (q, 16H, -CH₂CH₃), ~1.9 (t, 24H, -CH₂CH₃), ~ -3.0 (br s, 2H, NH)[2] |

| UV-Vis (CH₂Cl₂) | λmax (nm) (log ε): Soret band ~400 (5.3), Q-bands ~498 (4.2), 532 (4.0), 567 (3.9), 621 (3.7)[3] |

| Mass Spec. (ESI) | Calculated m/z, Found m/z [M+H]⁺ |

Note: The exact chemical shifts and absorption maxima will vary depending on the specific substitution pattern of the final porphyrin.

Mandatory Visualizations

Caption: Reaction mechanism of the MacDonald [2+2] porphyrin synthesis.

Caption: General experimental workflow for porphyrin synthesis.

Applications in Drug Development

Porphyrins synthesized through this methodology serve as versatile platforms in drug development. Their inherent photophysical properties make them excellent photosensitizers for photodynamic therapy (PDT), where they can be activated by light to produce reactive oxygen species that kill cancer cells. The peripheral ethyl groups on the synthesized porphyrin can be further functionalized to attach targeting moieties for selective delivery to diseased tissues, or to modulate the solubility and pharmacokinetic properties of the drug candidate. Furthermore, these porphyrins can act as chelating agents for various metal ions, leading to the development of novel diagnostic imaging agents and catalysts.

References

Application Notes and Protocols: Condensation Reactions of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between pyrrole-based aldehydes and primary amines to form Schiff bases is a cornerstone in the synthesis of a diverse array of heterocyclic compounds. These products are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications in areas such as chemosensors and organic electronics. This document provides detailed protocols and application notes for the condensation reaction of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with various primary amines. The resulting bis-Schiff bases are valuable scaffolds for the development of novel therapeutic agents and functional materials. Pyrrole-containing compounds, in particular, have shown promise as antibacterial, antifungal, antiviral, and anticancer agents.

General Reaction Scheme

The fundamental reaction involves the nucleophilic addition of a primary amine to the carbonyl groups of this compound, followed by the elimination of water to form the corresponding diimine (bis-Schiff base). The reaction is typically catalyzed by an acid or base and can often be driven to completion by removing water from the reaction mixture.

Application Notes & Protocols for the Synthesis of Schiff Bases from 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of Schiff bases derived from 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde. Pyrrole-based Schiff bases are a class of compounds with significant potential in medicinal chemistry and materials science, exhibiting a range of biological activities including antimicrobial, anticancer, and antioxidant properties.[1][2] The protocols outlined below are intended to serve as a comprehensive guide for researchers in the synthesis and characterization of these promising compounds.

Introduction

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[1][3] The resulting carbon-nitrogen double bond (imine) is a key structural motif that imparts diverse chemical and biological properties to the molecule.[1][3] Pyrrole moieties, being important heterocyclic structures present in many natural and synthetic bioactive compounds, are attractive building blocks for the design of novel therapeutic agents. The combination of the pyrrole nucleus with the imine functionality in Schiff bases can lead to compounds with enhanced biological activities.[4]

This application note details the synthesis of Schiff bases from this compound and various primary amines. The described methodology is based on established procedures for analogous pyrrole aldehydes and can be adapted for the synthesis of a library of derivatives for screening purposes in drug discovery.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-toluidine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

-

To this solution, add the respective primary amine (2.0 eq) dissolved in absolute ethanol.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-